4-Oxooctanal

説明

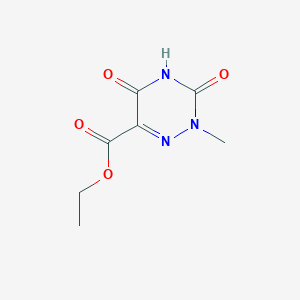

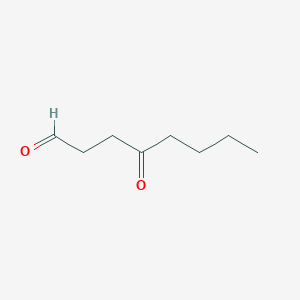

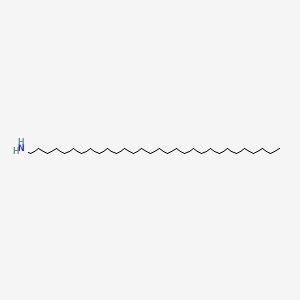

4-Oxooctanal , also known as octanal-4-one , is an organic compound with the chemical formula C8H14O2 . It belongs to the class of aliphatic ketones and is characterized by its carbonyl group (C=O) attached to an eight-carbon alkyl chain. The compound exhibits a fruity odor and is commonly used in flavor and fragrance applications .

Synthesis Analysis

The synthesis of 4-Oxooctanal involves various methods, including oxidation of the corresponding alcohol (octanol) or oxidative cleavage of alkenes. One common approach is the oxidation of octanol using oxidizing agents such as chromic acid or potassium permanganate. Additionally, 4-Oxooctanal can be obtained through the oxidation of other aldehydes or ketones with specific reagents .

科学的研究の応用

Lipid Peroxidation and Protein Modification

4-Oxooctanal, a product of lipid hydroperoxide decomposition, exhibits higher reactivity than its counterparts towards DNA bases and proteins. Research has revealed its role in forming novel cyclic covalent modifications on histone proteins, specifically histone H4, through reaction with specific amino acid motifs. This modification could potentially influence transcriptional activation, suggesting a profound impact on gene expression and cellular function (Oe et al., 2003).

Scavenging of 4-Oxooctanal

The non-specific reactivity of 4-Oxooctanal with proteins, particularly lysine residues, is counteracted by molecules like pyridoxamine and salicylamine, forming stable compounds. This scavenging mechanism suggests potential therapeutic applications in conditions characterized by elevated levels of 4-Oxooctanal, such as degenerative diseases and cancer (Amarnath & Amarnath, 2015).

Cardiovascular Implications

4-Oxooctanal's impact extends to cardiovascular health, where its presence is linked to arrhythmic risks. By modulating cardiac ion channels, specifically through the inhibition of human Ether-a-go-go Related Gene (hERG) K+ channels and induction of late Na+ currents, 4-Oxooctanal increases the risk of arrhythmias. This suggests a critical role in cardiac function and emphasizes the need for a deeper understanding of its effects on heart health (Choi et al., 2021).

Environmental and Analytical Chemistry

Beyond biological systems, 4-Oxooctanal's reactivity is harnessed in environmental and analytical chemistry applications. For instance, iron oxyhydroxide nanorods exhibit enhanced electrochemical reactivity, serving as a sensitive detection platform for pollutants like 4-chlorophenol. This underscores the broader applications of understanding 4-Oxooctanal's chemical behavior (Zhang et al., 2016).

特性

IUPAC Name |

4-oxooctanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSDUZPHHXIUBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423879 | |

| Record name | 4-oxooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxooctanal | |

CAS RN |

66662-22-4 | |

| Record name | 4-oxooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'1,N'2-bis[(1E)-[4-(diethylamino)phenyl]methylidene]ethanedihydrazide](/img/structure/B3055674.png)